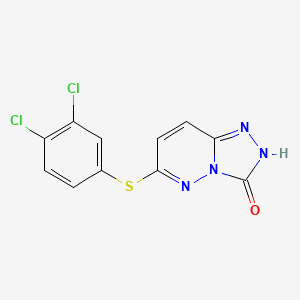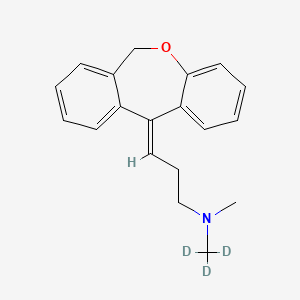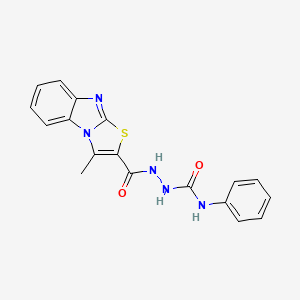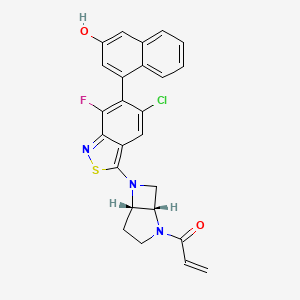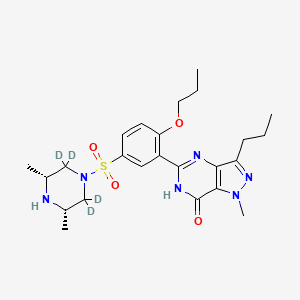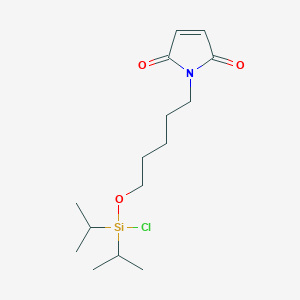
Mc-O-Si(di-iso)-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-O-Si(di-iso)-Cl involves the conjugation of Gemcitabine with a silicon-based linker. The reaction typically requires the use of anhydrous conditions and inert atmosphere to prevent hydrolysis and oxidation. The process involves the following steps:
- Activation of Gemcitabine with a suitable activating agent.
- Reaction with the silicon-based linker under controlled temperature and pressure.
- Purification of the product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters.
- Efficient purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mc-O-Si(di-iso)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The silicon-based linker can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silicon-based linker
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under anhydrous conditions.
Hydrolysis: Occurs in the presence of water or aqueous solutions
Major Products Formed
Substitution Reactions: Result in the formation of modified Gemcitabine derivatives.
Hydrolysis: Leads to the breakdown of the silicon-based linker and release of Gemcitabine
Scientific Research Applications
Mc-O-Si(di-iso)-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and drug delivery mechanisms.
Medicine: Utilized in the development of targeted cancer therapies through ADCs.
Industry: Applied in the production of pharmaceuticals and bioconjugates
Mechanism of Action
Mc-O-Si(di-iso)-Cl exerts its effects through the following mechanism:
Targeting: The ADC targets specific cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cells.
Cleavage: The linker is cleaved within the target cells, releasing Gemcitabine.
Action: Gemcitabine inhibits DNA synthesis, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Gemcitabine-O-Si(di-iso)-O-Mc: Another agent-linker conjugate with similar properties.
Auristatin: A potent cytotoxic agent used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy
Uniqueness
Mc-O-Si(di-iso)-Cl is unique due to its specific silicon-based linker, which provides stability in systemic circulation and efficient cleavage within target cells. This results in targeted delivery and potent antitumor activity .
Properties
Molecular Formula |
C15H26ClNO3Si |
|---|---|
Molecular Weight |
331.91 g/mol |
IUPAC Name |
1-[5-[chloro-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChI Key |
PJFYIOPGUFDQII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


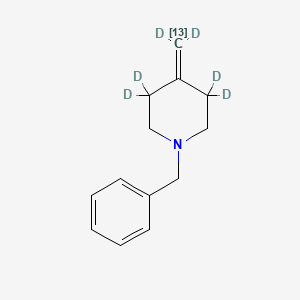
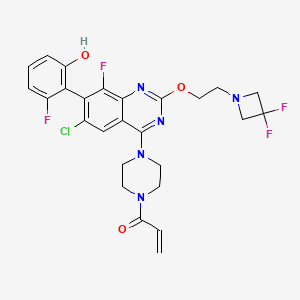
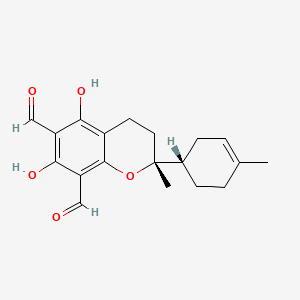

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
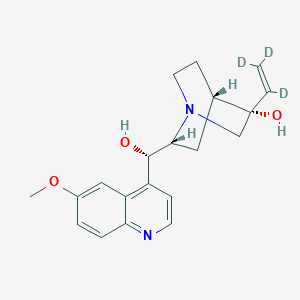
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
